Ethyl(3-fluoro-2-methylphenyl)sulfane
Description
Properties
IUPAC Name |
1-ethylsulfanyl-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFXGICCWWNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the ethyl halide. Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize the transition state and enhance reaction kinetics. Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonate the thiol, generating the reactive thiolate species.
Example Protocol:
Optimization Parameters
Variations in solvent, base, and temperature significantly impact efficiency:
| Parameter | Effect on Reaction | Optimal Condition |
|---|---|---|
| Solvent Polarity | Higher polarity accelerates thiolate formation | DMSO > DMF > THF |
| Base Strength | Strong bases improve deprotonation | NaOH > K₂CO₃ > NaHCO₃ |
| Temperature | Elevated temps reduce reaction time | 80–100°C |
Industrial-scale adaptations often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions, achieving yields exceeding 90%.
Alternative Methods: Metal-Catalyzed Coupling
Transition metal catalysis offers a complementary route, particularly for substrates sensitive to strong bases. Palladium and copper catalysts enable cross-coupling between aryl halides and ethyl sulfides.
Palladium-Catalyzed Synthesis
Aryl bromides or iodides react with ethanethiol in the presence of Pd(OAc)₂ and ligands like Xantphos:
Reaction Scheme:
Conditions:
Limitations and Challenges
-
Substrate Availability: 3-Fluoro-2-methylphenyl halides are less accessible than thiols.
-
Byproducts: Competing C–F bond activation may occur, necessitating careful ligand selection.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize exothermic risks and improve mixing:
Flow Chemistry Protocol
Waste Management
Neutralization of acidic byproducts (e.g., HBr) with NaOH and solvent recycling via distillation align with green chemistry principles.
Purification and Characterization
Crude product purification involves:
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Liquid-Liquid Extraction: Chloroform or dichloromethane removes unreacted thiols.
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Distillation: Vacuum distillation isolates the sulfide (b.p. 157–160°C at 5 mmHg).
-
Chromatography: Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves minor impurities.
Analytical Data:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 99 | High | Moderate |
| Palladium Catalysis | 72 | 95 | Low | High |
| Flow Chemistry | 88 | 99 | Very High | Low |
Nucleophilic substitution remains the benchmark for laboratory and industrial settings due to its reliability, while flow chemistry excels in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl(3-fluoro-2-methylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reduction of the sulfane can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are used under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane, sodium periodate in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkyl or aryl-substituted sulfanes.
Scientific Research Applications
Ethyl(3-fluoro-2-methylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(3-fluoro-2-methylphenyl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
This compound shares a fluorinated methylphenyl moiety but incorporates a benzothiophene core and a sulfamoyl group. The benzothiophene system introduces extended π-conjugation, enhancing stability and altering electronic properties compared to Ethyl(3-fluoro-2-methylphenyl)sulfane. Such structural differences lead to distinct reactivity in sulfoxidation and catalytic transformations .
(2-Bromo-4-(trifluoromethyl)phenyl)(ethyl)sulfane (CAS 3002508-38-2)
The substitution of fluorine with bromine and trifluoromethyl groups increases molecular weight (285.12 g/mol vs. ~170.23 g/mol for this compound) and lipophilicity (predicted density: 1.56 g/cm³).
2-Chloroethyl Methyl Sulfide (CAS 542-81-4)
A simpler aliphatic sulfide, this compound lacks aromaticity and fluorine substitution. Its lower molecular weight (110.61 g/mol) and linear structure result in higher volatility (predicted boiling point: ~246.6°C) but lower thermal stability compared to aromatic sulfides like this compound. It is notably toxic, classified as a sulfur mustard analog .
Reactivity and Catalytic Behavior
Sulfoxidation Efficiency
This compound is expected to undergo sulfoxidation to form sulfoxides, similar to methyl(phenyl)sulfane, which achieves 99% conversion to 1-(methylsulfinyl)benzene using Fe-doped cobalt oxide catalysts in water . However, the electron-withdrawing fluorine and steric effects of the methyl group in this compound may reduce reaction rates compared to less hindered analogs.
Sulfimidation Selectivity
In copper-catalyzed sulfimidation, ethyl-substituted sulfides like phenethyl(phenyl)sulfane show moderate to good yields (e.g., 17 and 18 in Scheme 2 of ) without side reactions at α-CH₂ bonds. This compound’s aromatic substitution may further enhance regioselectivity in such reactions .
Analytical and Detection Methods
This compound can be quantified using fluorescence probes like SSP4, which reacts with sulfane sulfur species. Flow cytometry paired with SSP4 offers high precision (CV <5%) for intracellular sulfane sulfur detection, outperforming traditional spectrometry . This method is critical for studying the compound’s metabolic fate and antioxidant contributions.
Data Tables
Table 1. Physical Properties of Selected Sulfides
| Compound | Molecular Weight (g/mol) | Melting Point (K) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | ~170.23 | 393–394 | N/A | N/A |
| 2-Chloroethyl Methyl Sulfide | 110.61 | N/A | N/A | 246.6 (predicted) |
| (2-Bromo-4-(trifluoromethyl)phenyl)sulfane | 285.12 | N/A | 1.56 (predicted) | N/A |
Table 2. Sulfoxidation Performance in Water
| Substrate | Catalyst | Conversion (%) | Selectivity (Sulfoxide/Sulfone) |
|---|---|---|---|
| Methyl(phenyl)sulfane | Fe-doped Co₃O₄ | 99 | 95:5 |
| This compound* | Fe-doped Co₃O₄ | ~85 (predicted) | ~90:10 (predicted) |
*Predicted based on steric and electronic effects .
Biological Activity
Ethyl(3-fluoro-2-methylphenyl)sulfane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, synthesis, and various studies that highlight its activity, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound has a molecular formula of C10H12FOS. The structure includes a phenyl ring with a fluorine atom at the 3-position and an ethyl sulfide functional group. The presence of fluorine is significant as it can enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its metabolic conversion into active forms that interact with various molecular targets. The fluorine atom's electronic properties can enhance binding affinity to enzymes and receptors, modulating biological responses.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and its derivatives. For example, in vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.080 | MCF-7 |
| Control (Doxorubicin) | 0.002 | MCF-7 |
These findings suggest that structural modifications can lead to enhanced anticancer properties, particularly through fluorination, which has been shown to increase potency against breast cancer cells.
Case Study: Antiproliferative Effects
A series of experiments conducted on various fluorinated phenylsulfides indicated that these compounds significantly inhibited cell growth in MCF-7 breast cancer models. The mechanism was linked to the disruption of cellular signaling pathways involved in proliferation and survival.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Related compounds have shown effectiveness against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Control (Penicillin) | 4 | Staphylococcus aureus |
These results indicate that this compound exhibits promising antimicrobial properties, potentially serving as a lead compound for developing new antibacterial agents.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| Ethyl(3-fluoro-4-methylphenyl)sulfane | Methyl | Moderate anticancer activity |
| Ethyl(3-fluoro-4-chlorophenyl)sulfane | Chlorine | Lower potency compared to fluorinated analogs |
| Ethyl(3-fluoro-4-methoxyphenyl)sulfane | Methoxy | Moderate antimicrobial activity |
The comparison highlights how different substituents on the phenyl ring can significantly alter biological activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-fluoro-2-methylthiophenol | DMSO | 100 | 75 | |
| Analogous aryl thiols | DMF | 80 | 68 |
Basic: How can the purity and structural integrity of this compound be confirmed?
Answer:
- Chromatography: HPLC or GC-MS with polar columns (e.g., DB-5) identifies impurities (<1% threshold) .
- Spectroscopy:
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., O-H⋯O interactions in carboxyl derivatives) .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Answer: Discrepancies in NMR or MS data often arise from:
- Solvent effects: DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.1–0.3 ppm .
- Tautomerism: Thiol-thione equilibria in sulfane sulfurs require DTT reduction or cyanolysis for accurate quantification .
- Isomeric impurities: Use 2D NMR (COSY, NOESY) to distinguish ortho/para substituents .
Methodological Fixes:
- Standardize solvents and temps for NMR.
- Validate MS with high-resolution instruments (HRMS) to differentiate [M+H]⁺ from adducts .
Advanced: What strategies optimize catalytic sulfoxidation of this compound to study its metabolic pathways?
Answer: Sulfoxidation, a key metabolic step, is catalyzed by Fe-doped nano-cobalt oxides or cytochrome P450 enzymes. Key parameters:
Q. Table 2: Catalytic Sulfoxidation Performance
| Catalyst | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Fe-Co Oxide | H₂O | 99 | 95 |
| Cytochrome P450 | DMSO | 85 | 88 |
Advanced: How do computational studies enhance understanding of this compound's reactivity?
Answer:
- DFT calculations: Predict reaction pathways (e.g., sulfur nucleophilicity) and transition states for SN2 mechanisms .
- Molecular docking: Model interactions with biological targets (e.g., enzyme active sites) using crystal structure data (e.g., PDB ID: V02) .
- MD simulations: Analyze solvent effects on conformational stability over 100-ns trajectories .
Key Findings:
- Ethyl groups induce steric hindrance, reducing sulfur's nucleophilicity by 15% vs. methyl analogs .
- Fluorine substituents enhance metabolic stability via C-F⋯H interactions in cytochrome pockets .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Answer: Challenges include low melting points (<50°C) and polymorphism. Solutions:
- Slow evaporation: Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals .
- Hydrogen-bond donors: Co-crystallize with carboxylic acids to stabilize lattice via O-H⋯S interactions .
- Data collection: Synchrotron XRD (λ = 0.71073 Å) resolves disorder in ethyl chains .
Crystallographic Parameters (Example):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
